molecular formula C22H26N2O3 B611688 methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate CAS No. 2506-26-5

methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

Cat. No. B611688
CAS RN: 2506-26-5
M. Wt: 366.46
InChI Key: DOUQNGAJTIRQPP-NXBKGBPXSA-N
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Description

Vincamajine is a biochemical.

Scientific Research Applications

Synthetic Studies and Compound Derivatives

  • A study by Mukherjee et al. (1973) details the synthesis of complex terpenoids, demonstrating the intricate chemical pathways and transformations involved in creating advanced chemical compounds like methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate. This kind of research is pivotal for advancing organic synthesis techniques (Mukherjee et al., 1973).

Structural and Conformational Analysis

  • Arias-Pérez et al. (1995) conducted a detailed study using NMR spectroscopy to analyze the structural and conformational properties of complex bicyclic compounds. This research is vital for understanding the physical and chemical properties of similar compounds, including methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate (Arias-Pérez et al., 1995).

Biological and Medicinal Applications

  • Geiger et al. (2007) explored the synthesis of bicyclic sigma receptor ligands with potential cytotoxic activity. This indicates the relevance of complex bicyclic structures like methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate in developing pharmacological agents (Geiger et al., 2007).

Chemical Reactions and Mechanisms

  • Research by Afonin et al. (2017) on the isomerization of complex compounds provides insight into the dynamic chemical behavior of bicyclic compounds under different conditions, which is crucial for understanding and manipulating the properties of compounds like methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate (Afonin et al., 2017).

Chemical Synthesis and Catalysis

  • Studies such as those by Barker et al. (2002) on the synthesis of ABE tricyclic analogues demonstrate the versatility and complexity of catalytic processes in creating structured molecules, potentially informing the synthesis of complex compounds like methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate (Barker et al., 2002).

properties

CAS RN

2506-26-5

Product Name

methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

Molecular Formula

C22H26N2O3

Molecular Weight

366.46

IUPAC Name

Ajmalan-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (2alpha,17S,19E)-

InChI

InChI=1S/C22H26N2O3/c1-4-12-11-24-16-9-14(12)22(20(26)27-3)17(24)10-21(19(22)25)13-7-5-6-8-15(13)23(2)18(16)21/h4-8,14,16-19,25H,9-11H2,1-3H3/b12-4-/t14-,16-,17-,18+,19-,21+,22+/m0/s1

InChI Key

DOUQNGAJTIRQPP-NXBKGBPXSA-N

SMILES

CN1[C@@]2([C@@]3(C[C@H]4/C(CN3[C@@H]5[C@@]4(C(OC)=O)[C@@H](O)[C@@]2(C6=C1C=CC=C6)C5)=C\C)[H])[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Vincamajine;  O-Deacetylvincamedine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 2
methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 3
methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 5
methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
Reactant of Route 6
methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

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